molecular formula C18H22N2O4S B4976408 N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

カタログ番号 B4976408
分子量: 362.4 g/mol
InChIキー: KORYDTLVNKIEQV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, commonly known as "MS-275," is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDAC inhibitors). It is a potent anticancer agent that has shown promising results in preclinical studies.

作用機序

MS-275 inhibits HDAC activity by binding to the active site of HDAC enzymes and blocking their catalytic activity. HDAC enzymes are responsible for deacetylating histones, which leads to the repression of gene expression. By inhibiting HDAC activity, MS-275 promotes the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the repression of oncogenes. Moreover, MS-275 also inhibits the activity of other non-histone proteins, such as heat shock protein 90 (HSP90), which play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
MS-275 has been shown to induce cell cycle arrest at the G1 and G2/M phases, which leads to the inhibition of cancer cell proliferation. Moreover, MS-275 induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. MS-275 also promotes cell differentiation by inducing the expression of differentiation markers in cancer cells. Furthermore, MS-275 has been shown to inhibit angiogenesis, which is critical for the growth and metastasis of solid tumors.

実験室実験の利点と制限

MS-275 has several advantages for lab experiments. It is a potent and selective HDAC inhibitor that can be used to study the role of HDAC enzymes in cancer biology. Moreover, MS-275 has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for cancer. However, MS-275 has some limitations for lab experiments. It has poor solubility in water, which limits its use in in-vivo studies. Moreover, MS-275 has shown some toxicity in preclinical studies, which needs to be addressed before its clinical development.

将来の方向性

There are several future directions for the research on MS-275. First, the development of more potent and selective HDAC inhibitors that can overcome the limitations of MS-275, such as poor solubility and toxicity. Second, the identification of biomarkers that can predict the response of cancer cells to MS-275, which can help in the selection of patients for clinical trials. Third, the investigation of the combination of MS-275 with other anticancer agents, such as chemotherapy and immunotherapy, which can enhance its anticancer activity. Fourth, the exploration of the role of MS-275 in the regulation of non-coding RNAs, such as microRNAs and long non-coding RNAs, which play a critical role in cancer biology. Fifth, the investigation of the role of MS-275 in other diseases, such as neurodegenerative diseases, inflammation, and autoimmune diseases.

合成法

MS-275 can be synthesized using various methods, but the most commonly used method involves the reaction of 4-methoxyphenethylamine with 4-nitrobenzoyl chloride to form N~1~-(4-methoxyphenyl)-N~2~-(4-nitrobenzoyl)ethylenediamine. This intermediate is then reduced with palladium on carbon to form N~1~-(4-methoxyphenyl)-N~2~-(4-aminobenzoyl)ethylenediamine, which is further reacted with phenylglycine methyl ester and mesyl chloride to form MS-275.

科学的研究の応用

MS-275 has been extensively studied in various preclinical models of cancer. It has shown potent anticancer activity against a wide range of cancer types, including leukemia, lymphoma, breast cancer, prostate cancer, and lung cancer. MS-275 exerts its anticancer effects by inhibiting HDAC activity, which leads to the accumulation of acetylated histones and the induction of cell cycle arrest, apoptosis, and differentiation. Moreover, MS-275 has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

特性

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-24-17-10-8-15(9-11-17)12-13-19-18(21)14-20(25(2,22)23)16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORYDTLVNKIEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。